5-(Aminomethyl)pyridin-3-amine dihydrochloride
Overview
Description
5-(Aminomethyl)pyridin-3-amine dihydrochloride, with the CAS Number 59237-41-1, is a compound with the molecular weight of 196.08 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H . This indicates that the compound has a pyridine ring with an aminomethyl group attached.Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Molecular Scaffold Development
5-(Aminomethyl)pyridin-3-amine dihydrochloride is utilized in the synthesis of various compounds, serving as a basis for the development of diverse molecular scaffolds. For instance, its derivatives have been used in the synthesis of 3-(N-substituted aminomethyl)-5-(N-substituted imino)-2,3-dihydro-imidazo[1,2-a]pyridines through a two-step synthesis involving consecutive reactions with primary amines. These compounds, derived from a three-dimensional molecular scaffold, hold significance in medicinal chemistry due to their potential adaptability to biological targets' three-dimensional binding sites. This synthesis method is also conducive to preparing combinatorial libraries, leveraging the structural diversity of commercially available primary amines (Schmid, Schühle, & Austel, 2006).
Advancements in Synthesis Techniques
The field has also seen innovative synthesis techniques involving this compound. For example, a natural product inspired method has been developed for rapid access to 3-(aminomethyl)pyridine via a one-pot reaction of 1-amidopyridin-1-ium salt with aminal, followed by reductive cleavage of the N-N bond. This approach, featuring C3-selective formal C-H activation of pyridine, demonstrates a traceless umpolung of the 1-amidopyridin-1-ium salt toward Mannich type C-C bond formation. The method facilitates the generation of 1-amido-2-dialkylamino-1,2-dihydropyridine intermediates, showcasing an innovative approach to synthesizing 3-(aminomethyl)pyridine derivatives (Tang, Xiao, & Wang, 2017).
Applications in Medicinal Chemistry and Biology
The compounds synthesized using this compound have been found to exhibit notable biological activities. Certain heterocyclic products, such as 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, have demonstrated antibacterial properties. This highlights the compound's role in developing new antibacterial agents and its potential contribution to combating bacterial infections (Frolova et al., 2011). Similarly, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown promising anticancer activity against various cancer cell lines, underlining the potential of this compound derivatives in oncology research and therapy (Chavva et al., 2013).
Safety and Hazards
The compound is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Properties
IUPAC Name |
5-(aminomethyl)pyridin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-2-5-1-6(8)4-9-3-5;;/h1,3-4H,2,7-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUPLWVGMRCML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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